
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone in the presence of a base, followed by cyclization and subsequent demethylation . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound often involves extraction from turmeric rhizomes using solvents such as ethanol, methanol, or acetone. The extracted compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrocurcumin or tetrahydrocurcumin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major products formed from these reactions include various curcumin derivatives with altered pharmacological properties .
Scientific Research Applications
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate multiple cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a natural food coloring agent and preservative due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one is unique compared to other similar compounds due to its diverse pharmacological activities and ability to interact with multiple molecular targets. Similar compounds include:
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione:
1,7-bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one:
These compounds share similar core structures but differ in their functional groups and specific biological activities, making this compound a unique and versatile compound in scientific research and applications.
Properties
CAS No. |
685530-96-5 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one |
InChI |
InChI=1S/C21H22O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-6,8-9,11-14,23-24H,7,10H2,1-2H3 |
InChI Key |
QWMYYGNLMQEGNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)C=CC=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
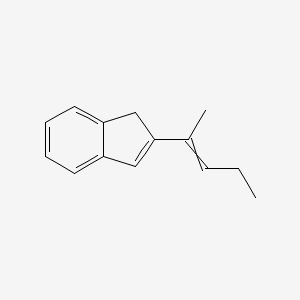
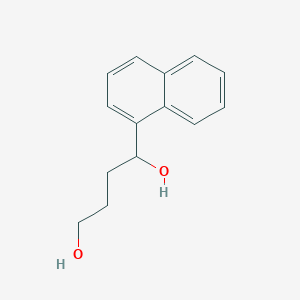
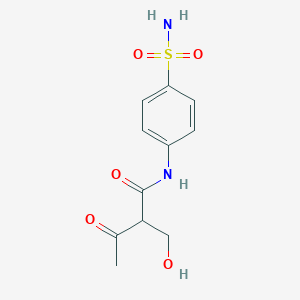

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)

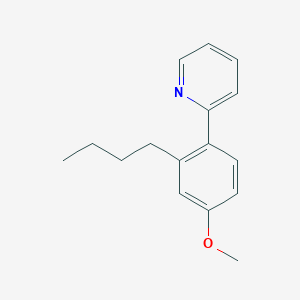

![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
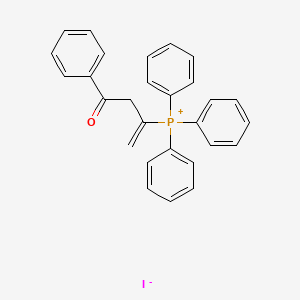
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
